1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
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Description
1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C14H18F3N5O2 and its molecular weight is 345.326. The purity is usually 95%.
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Biological Activity
1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes a urea moiety linked to a triazolo-pyridine scaffold, which is significant for its biological activity. The trifluoromethyl group enhances lipophilicity and potentially influences binding affinity to biological targets.
Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease pathways. Specifically, the triazolo-pyridine scaffold has been associated with inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune modulation and cancer therapy.
Anticancer Properties
Recent studies have highlighted the potential of triazolo-pyridine derivatives in cancer therapy. For instance, inhibitors targeting IDO1 have shown promise in enhancing immune responses against tumors by preventing the degradation of tryptophan and promoting T-cell activation . The compound may exhibit similar effects due to its structural similarities.
Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective properties. Research on related compounds indicates that they can mitigate neuroinflammation and neuronal death associated with neurodegenerative diseases such as Alzheimer's disease. For example, studies have shown that inhibitors like TPPU can prevent amyloid-induced neurotoxicity and promote neuronal survival through anti-inflammatory pathways .
Inhibition of Soluble Epoxide Hydrolase (sEH)
Another area of interest is the inhibition of soluble epoxide hydrolase (sEH), which is implicated in various inflammatory processes. Compounds structurally related to this compound have demonstrated significant inhibitory effects on sEH, leading to reduced inflammation and improved outcomes in preclinical models .
Case Studies
Properties
IUPAC Name |
1-(3-ethoxypropyl)-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O2/c1-2-24-8-4-6-18-13(23)19-9-11-20-21-12-10(14(15,16)17)5-3-7-22(11)12/h3,5,7H,2,4,6,8-9H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUCNOHHWYLTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.